molecular formula C20H17FO3S B130233 (R)-Sulindac CAS No. 190967-68-1

(R)-Sulindac

Katalognummer B130233
CAS-Nummer: 190967-68-1
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: MLKXDPUZXIRXEP-LQVWSKNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades in the treatment of various types of inflammation. It is an enantiomer of the drug sulindac, and is structurally similar to other NSAIDs such as ibuprofen and naproxen. It has a number of unique properties that make it useful for treating inflammation, including its ability to reduce the production of prostaglandins, which are involved in the inflammatory process. It also has a high degree of selectivity for cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. As a result, this compound is often used to treat inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and chronic pain.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Prevention

(R)-Sulindac and its epimers have been extensively studied for their anticancer properties. Studies have shown that sulindac and its metabolites can sensitize cancer cells to oxidative stress, leading to cell death by apoptosis, without harming normal cells. This indicates potential applications in cancer treatment and prevention, particularly for lung cancer. The R and S epimers of sulindac have shown similar activity against human colon, lung, and skin cancer cell lines, enhancing the killing of cancer cells when exposed to oxidative stress. This property of sulindac might be leveraged in therapeutic strategies to selectively target cancer cells while minimizing effects on normal cells (Brunell et al., 2011).

Enhancing Anticancer Drug Efficacy

Studies have revealed that this compound can enhance the effects of other anticancer drugs. For instance, it has been found to augment the anticancer effects of the proteasome inhibitor bortezomib in colon cancer cells, primarily through cooperative reactive oxygen species (ROS) generation and oxidative DNA damage (Minami et al., 2005). This suggests that this compound can be a part of combination therapy to improve the efficacy of existing cancer treatments.

Chemoprevention in Familial Adenomatous Polyposis

This compound has been investigated for its role in primary chemoprevention of familial adenomatous polyposis (FAP). Genetic polymorphisms in the gene encoding flavin monooxygenase 3 (FMO3) can influence the efficacy of sulindac in preventing polyposis in FAP patients. Certain polymorphisms in FMO3 may reduce its activity in catabolizing sulindac, resulting in increased efficacy to prevent polyposis in FAP (Hisamuddin et al., 2004). This suggests a potential role of this compound in the chemoprevention of colorectal cancer, especially in genetically susceptible populations.

Enzyme Activity Modulation

Sulindac's metabolites have been shown to modulate the activity of various enzymes, indicating potential broader applications in treating diseases where these enzymes play a role. For example, sulindac sulfide can induce apoptosis in colon and prostate cancer cells by engaging the membrane death receptor (DR) pathway, involving DR5 and proximal caspase 8 (Huang et al., 2001). These insights into the molecular pathways affected by this compound and its metabolites open avenues for targeted therapies against specific cancer types or other diseases where these pathways are implicated.

Eigenschaften

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-LQVWSKNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190967-68-1
Record name Sulindac, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULINDAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Sulindac
Reactant of Route 2
(R)-Sulindac
Reactant of Route 3
Reactant of Route 3
(R)-Sulindac
Reactant of Route 4
(R)-Sulindac
Reactant of Route 5
(R)-Sulindac
Reactant of Route 6
Reactant of Route 6
(R)-Sulindac

Q & A

Q1: How does the stereochemistry of Sulindac impact its separation and analysis?

A: Sulindac, with its chiral sulfoxide moiety, requires chiral separation techniques for accurate analysis of its enantiomers. [] The research successfully achieved chromatographic resolution of (R)-Sulindac and (S)-Sulindac using an amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [] This method, coupled with techniques like optical rotation, circular dichroism, and NMR spectroscopy in the presence of chiral shift reagents, allows for the identification and quantification of each enantiomer in biological samples. [] This separation is crucial for understanding the distinct pharmacological activities and metabolic pathways of each enantiomer.

Q2: Can this compound and (S)-Sulindac differentially affect normal and cancer cells under oxidative stress?

A: Research suggests that both this compound and (S)-Sulindac exhibit intriguing effects on cells under oxidative stress. [] Remarkably, both epimers have shown the potential to protect normal lung cells against oxidative damage. [] Conversely, when lung cancer cells are exposed to oxidative stress, both (R)- and (S)-Sulindac can enhance cell death. [] This finding suggests a potential avenue for developing targeted therapies where these compounds selectively protect healthy cells while promoting the death of cancerous ones.

Q3: What is the significance of studying the individual enantiomers of Sulindac?

A: Sulindac, as a racemic mixture of (R)- and (S)-enantiomers, necessitates individual study due to potential differences in their pharmacological and toxicological profiles. [] Since enzymes and receptors within the body are chiral entities, they can interact differently with each enantiomer, leading to varying biological responses. [] Investigating individual enantiomers like this compound provides a more comprehensive understanding of its specific metabolism, efficacy, and safety, potentially paving the way for the development of safer and more effective therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.